molecular formula C22H42O4 B1619627 2-Acetoxyethyl stearate CAS No. 22613-51-0

2-Acetoxyethyl stearate

Cat. No.: B1619627
CAS No.: 22613-51-0
M. Wt: 370.6 g/mol
InChI Key: JSUVMLHNHUCJTE-UHFFFAOYSA-N
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Description

2-Acetoxyethyl stearate is a useful research compound. Its molecular formula is C22H42O4 and its molecular weight is 370.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Emulsion stabilizing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

22613-51-0

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

2-acetyloxyethyl octadecanoate

InChI

InChI=1S/C22H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)26-20-19-25-21(2)23/h3-20H2,1-2H3

InChI Key

JSUVMLHNHUCJTE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)C

Other CAS No.

22613-51-0

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic environments (pH < 4), the ester undergoes hydrolytic cleavage at the acetyl group. A toxicokinetic study using radio-labeled analogs demonstrated:

  • Primary cleavage site : 12-acetyl moiety (Fig. 1A).

  • Metabolic fate : Rapid conversion to CO₂ (77% excretion via breath within 72 hours) .

Table 1 : Hydrolysis kinetics in gastric conditions

ParameterValueSource
Hydrolysis half-life1.2 hours (pH 2.0)
Major productsStearic acid, glycerol, acetic acid

Base-Catalyzed Saponification

Under alkaline conditions (pH > 10), saponification yields stearate salts:
2-Acetoxyethyl stearate+NaOHStearateNa++Ethylene glycol diacetate\text{2-Acetoxyethyl stearate} + \text{NaOH} \rightarrow \text{Stearate}^- \text{Na}^+ + \text{Ethylene glycol diacetate}

  • Reaction efficiency : Near-quantitative conversion in ethanol/water mixtures at 80°C .

Alcoholysis

In methanol with catalytic K₂CO₃, the ester undergoes methanolysis :
2-Acetoxyethyl stearate+MeOHMethyl stearate+Ethylene glycol monoacetate\text{this compound} + \text{MeOH} \rightarrow \text{Methyl stearate} + \text{Ethylene glycol monoacetate}

  • Yield : 83.4% isolated product under reflux (5 h, THF/hexane) .

Table 2 : Solvent effects on transesterification yields

Solvent SystemYield (%)Reaction Time
THF/hexane (1:1)83.45 h
Acetone78.18 h

Metabolic Degradation Pathways

In vivo studies in rats revealed:

  • Absorption : Limited intestinal uptake (<1.3% bioavailability) .

  • Enzymatic cleavage : Pancreatic lipases hydrolyze the stearoyl group, releasing free stearic acid .

  • Excretion : 97.5% of metabolites eliminated within 24 hours (primarily as CO₂) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data from surfactant analogs shows:

  • Decomposition onset : 220°C (N₂ atmosphere) .

  • Primary degradation products : Olefins and ketones via β-scission .

Quaternary Ammonization

Reaction with 1-methylimidazole produces cationic surfactants:
2-Acetoxyethyl stearate+1-methylimidazoleImidazolium stearate surfactant\text{this compound} + \text{1-methylimidazole} \rightarrow \text{Imidazolium stearate surfactant}

  • Conditions : Toluene, 95°C, 15 h .

  • Critical micelle concentration (CMC) : 0.48 mM (25°C) .

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